7-Chloroquinolin-8-amine
Overview
Description
7-Chloroquinolin-8-amine is a derivative of quinoline, a nitrogen-containing bicyclic compound. Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, and anticancer properties . The presence of a chlorine atom at the 7th position and an amino group at the 8th position in the quinoline ring structure enhances its biological activity and makes it a valuable compound in medicinal chemistry .
Mechanism of Action
- The primary targets of 7-Chloroquinolin-8-amine are not explicitly mentioned in the literature. However, it’s essential to note that quinolines and their derivatives, including this compound, exhibit various biological activities. These include antimalarial, antiasthmatic, anti-inflammatory, antibacterial, and antihypersensitive effects .
- Quinolines often interfere with essential cellular processes, such as DNA replication, heme metabolism, and protein synthesis. They may inhibit enzymes involved in these pathways, leading to altered cellular function .
- The presence of the chloroquinoline ring in this compound suggests that it could play a crucial role in its mode of action .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
7-Chloroquinolin-8-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. For instance, this compound has shown interactions with enzymes like cytochrome P450, which is crucial for drug metabolism. These interactions can lead to alterations in the enzyme’s activity, affecting the overall metabolic process .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies. Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, further highlighting its impact on cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and cell division. This inhibition can result in the accumulation of DNA damage, ultimately leading to cell death. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and safety. In vitro studies have shown that this compound remains stable under controlled conditions, but its degradation products can have varying effects on cellular function. Long-term exposure to this compound has been associated with changes in cell viability and function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage in animal models, indicating the importance of dosage optimization for therapeutic applications. Additionally, threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been found to affect the metabolic flux of certain pathways, leading to changes in metabolite levels. For instance, its interaction with cytochrome P450 enzymes can alter the metabolism of other drugs, potentially leading to drug-drug interactions. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it can exert its effects. The localization of this compound within cells is influenced by its interactions with cellular transporters, which can affect its overall distribution and efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It has been found to localize in the nucleus, where it can interact with DNA and other nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the nucleus. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroquinolin-8-amine typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with an appropriate amine. One common method is the reaction of 4,7-dichloroquinoline with o-phenylenediamine under reflux conditions . Another method involves the use of ultrasound irradiation to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as the use of aqueous ethanol as a solvent and proline as a ligand have been reported . These methods not only improve the yield but also reduce the use of hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions: 7-Chloroquinolin-8-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles to form substituted derivatives.
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Reduction of the nitro group to an amino group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or amines under reflux conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substituted quinoline derivatives.
- Quinoline N-oxide derivatives.
- Reduced amine derivatives.
Scientific Research Applications
7-Chloroquinolin-8-amine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antimalarial properties.
Medicine: Investigated for its potential as an anticancer agent.
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline: The parent compound with a wide range of biological activities.
8-Aminoquinoline: Another derivative with significant antimalarial properties.
Uniqueness: 7-Chloroquinolin-8-amine is unique due to the presence of both a chlorine atom and an amino group in its structure, which enhances its biological activity compared to other quinoline derivatives. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research.
Properties
IUPAC Name |
7-chloroquinolin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIVDGBOGABQHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Cl)N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279646 | |
Record name | 7-chloroquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30279646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6338-98-3 | |
Record name | 6338-98-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13569 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-chloroquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30279646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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